molecular formula C13H11NO3 B14354913 (5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one CAS No. 90141-19-8

(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one

Cat. No.: B14354913
CAS No.: 90141-19-8
M. Wt: 229.23 g/mol
InChI Key: BNDFCQRHHYCYQZ-UHFFFAOYSA-N
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Description

(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring, an imine group, and an acetylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one typically involves the condensation of 4-acetylphenylamine with 4-methylfuran-2,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced purification techniques further enhances the scalability and feasibility of industrial production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

CAS No.

90141-19-8

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

5-(4-acetylphenyl)imino-4-methylfuran-2-one

InChI

InChI=1S/C13H11NO3/c1-8-7-12(16)17-13(8)14-11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3

InChI Key

BNDFCQRHHYCYQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC1=NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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